molecular formula C19H16O4 B11659513 2-oxo-4-phenyl-2H-chromen-7-yl butanoate

2-oxo-4-phenyl-2H-chromen-7-yl butanoate

Cat. No.: B11659513
M. Wt: 308.3 g/mol
InChI Key: JJKXPKJVQBEWSJ-UHFFFAOYSA-N
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Description

2-oxo-4-phenyl-2H-chromen-7-yl butanoate is a synthetic organic compound belonging to the class of chromen derivatives. Chromen derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a chromen core with a phenyl group at the 4-position and a butanoate ester at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-4-phenyl-2H-chromen-7-yl butanoate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature for about an hour . The crude product is then purified by flash chromatography on silica gel using dichloromethane as the eluent.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-oxo-4-phenyl-2H-chromen-7-yl butanoate can undergo various chemical reactions, including:

    Oxidation: The chromen core can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

2-oxo-4-phenyl-2H-chromen-7-yl butanoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-oxo-4-phenyl-2H-chromen-7-yl butanoate involves its interaction with specific molecular targets and pathways. The chromen core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The phenyl group can enhance the compound’s binding affinity to its targets, while the butanoate ester can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-oxo-4-phenyl-2H-chromen-7-yl butanoate is unique due to its specific ester group, which can influence its biological activity and pharmacokinetic properties. The butanoate ester may provide distinct advantages in terms of solubility, stability, and bioavailability compared to other similar compounds.

Properties

Molecular Formula

C19H16O4

Molecular Weight

308.3 g/mol

IUPAC Name

(2-oxo-4-phenylchromen-7-yl) butanoate

InChI

InChI=1S/C19H16O4/c1-2-6-18(20)22-14-9-10-15-16(13-7-4-3-5-8-13)12-19(21)23-17(15)11-14/h3-5,7-12H,2,6H2,1H3

InChI Key

JJKXPKJVQBEWSJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3

Origin of Product

United States

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